Isobutyl methacrylate

Descripción

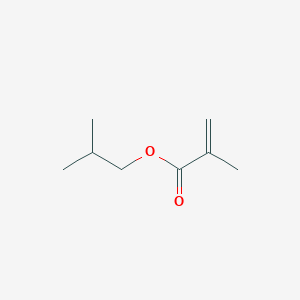

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMACXVDVNRZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-15-8 | |

| Record name | Poly(isobutyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3025461 | |

| Record name | Isobutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline] | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 °F at 760 mmHg (NTP, 1992), 155 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup) | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.63 [mmHg], 3.63 mm Hg at 25 °C | |

| Record name | 2-Methylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

97-86-9, 9011-15-8 | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(isobutyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V11534UYZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing pt: -61 °C | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Isobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl methacrylate (B99206) (IBMA) is an organic compound belonging to the methacrylate ester family. It is a colorless liquid at room temperature and is primarily utilized as a monomer in the synthesis of polymers and resins. Its unique chemical structure, featuring a reactive vinyl group and a bulky isobutyl ester group, imparts specific properties to the resulting polymers, making them suitable for a wide range of applications, including coatings, adhesives, and biomedical materials. This guide provides a comprehensive overview of the chemical properties and reactivity of isobutyl methacrylate, with a focus on data-driven insights and detailed experimental methodologies relevant to research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [General] |

| Molecular Weight | 142.20 g/mol | [General] |

| Appearance | Colorless liquid | [1] |

| Odor | Ether-like | [1] |

| Boiling Point | 155 °C at 760 mmHg | [1][2][3][4] |

| Melting Point | -37 °C | [4][5] |

| Density | 0.886 g/mL at 25 °C | [1][4][6] |

| Vapor Pressure | 3.5 mmHg at 20 °C | [1][4][7] |

| Vapor Density | 3.82 (vs air) | [1][4][7] |

| Flash Point | 42 °C (closed cup) | [8][9] |

| Refractive Index (n20/D) | 1.420 | [4][6][7] |

| Viscosity | 1.01 mm²/s | [1] |

| Autoignition Temperature | 390 °C | [2][8] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference(s) |

| Water Solubility | 2 g/L at 20 °C (Limited) | [1][4][10] |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, toluene) | [11] |

| LogP (Octanol-Water Partition Coefficient) | 2.66 | [2][3] |

Chemical Structure and Reactivity

The reactivity of this compound is dominated by the presence of the carbon-carbon double bond in the methacrylate group. This double bond is susceptible to addition reactions, most notably polymerization.

Caption: Chemical structure of this compound.

Polymerization

This compound readily undergoes polymerization, particularly in the presence of initiators (free-radical or ionic), heat, light, or contaminants.[2][12] The polymerization is an exothermic process and can be violent if not controlled, potentially leading to the rupture of containers.[2][12]

Free-radical polymerization is the most common method for polymerizing this compound. It involves the initiation, propagation, and termination of polymer chains by free-radical species.

Caption: Free-radical polymerization of this compound.

Anionic polymerization of methacrylates, including this compound, can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). This "living" polymerization technique is sensitive to impurities and requires stringent reaction conditions.

Other Reactions

Besides polymerization, the ester group of this compound can undergo hydrolysis and transesterification reactions under appropriate conditions.

-

Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed to form methacrylic acid and isobutanol.

-

Transesterification: The isobutyl group can be exchanged with other alkyl groups by reacting with another alcohol in the presence of a suitable catalyst.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Esterification

This compound is commercially produced by the esterification of methacrylic acid with isobutanol or the transesterification of methyl methacrylate with isobutanol.[2]

Principle: The direct esterification of methacrylic acid with isobutanol is an equilibrium-limited reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed by azeotropic distillation.

Materials:

-

Methacrylic acid

-

Isobutanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Dean-Stark apparatus

-

Distillation setup

Procedure:

-

Combine methacrylic acid, a molar excess of isobutanol, the acid catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. The water-isobutanol azeotrope will distill and collect in the Dean-Stark trap.

-

Continuously remove the lower aqueous layer from the trap and return the upper organic layer to the reaction flask.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a drying agent.

-

Purify the crude this compound by vacuum distillation.

Free-Radical Polymerization of this compound

Principle: This protocol describes the bulk polymerization of this compound initiated by a thermal free-radical initiator.

Materials:

-

This compound (inhibitor removed)

-

Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas (e.g., nitrogen or argon)

-

Solvent for precipitation (e.g., methanol)

-

Solvent for dissolution (e.g., acetone (B3395972) or toluene)

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

Place the purified monomer and the initiator in the reaction vessel.

-

Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Backfill the vessel with an inert gas.

-

Heat the reaction mixture in a thermostatically controlled bath to the desired polymerization temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

-

Cool the reaction to terminate the polymerization.

-

Dissolve the resulting polymer in a suitable solvent.

-

Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent (e.g., methanol).

-

Filter and dry the polymer under vacuum.

Anionic Polymerization of this compound

Principle: This method describes the living anionic polymerization of this compound to produce a polymer with a controlled molecular weight and narrow molecular weight distribution. This procedure requires anhydrous and anaerobic conditions.

Materials:

-

This compound (rigorously purified and dried)

-

Anhydrous tetrahydrofuran (B95107) (THF) as the solvent

-

Anionic initiator (e.g., sec-butyllithium)

-

Terminating agent (e.g., degassed methanol)

-

High-vacuum line and glassware

Procedure:

-

Rigorously purify the this compound monomer and THF solvent to remove all traces of water and other protic impurities.

-

Assemble the reaction glassware on a high-vacuum line and flame-dry under vacuum.

-

Distill the purified THF into the reaction flask under vacuum.

-

Cool the reaction flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Add the anionic initiator to the cold THF solution via syringe.

-

Slowly add the purified this compound monomer to the initiator solution with vigorous stirring.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by adding a small amount of degassed methanol.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Caption: Experimental workflow for the synthesis and polymerization of this compound.

Safety and Handling

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[12] It is also a skin and eye irritant and may cause respiratory irritation.[3][12] Prolonged or repeated skin contact may cause sensitization.[3]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly closed.

-

Inhibitors are typically added to this compound to prevent polymerization during storage. Monitor inhibitor levels and replenish as necessary.

Applications in Research and Drug Development

The polymers derived from this compound, poly(this compound) (PIBMA), possess several properties that are advantageous for biomedical applications. PIBMA is hydrophobic and can be used in the formulation of drug delivery systems, such as microparticles and nanoparticles, for the controlled release of therapeutic agents. Its biocompatibility and mechanical properties also make it a candidate for use in medical devices and tissue engineering scaffolds. The ability to copolymerize this compound with other functional monomers allows for the tuning of polymer properties to meet specific application requirements.

Conclusion

This compound is a versatile monomer with a well-defined set of chemical and physical properties. Its reactivity, dominated by free-radical and anionic polymerization, allows for the synthesis of a wide range of polymers with tunable characteristics. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, particularly in the fields of polymer chemistry and drug delivery. The experimental protocols provided in this guide offer a foundation for the synthesis and manipulation of this important chemical compound.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. materials.uoi.gr [materials.uoi.gr]

- 5. pure.uva.nl [pure.uva.nl]

- 6. benchchem.com [benchchem.com]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 11. In Situ Synthesis of Poly(butyl methacrylate) in Anodic Aluminum Oxide Nanoreactors by Radical Polymerization: A Comparative Kinetics Analysis by Differential Scanning Calorimetry and 1H-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Determination of this compound in workplace air by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Isobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for isobutyl methacrylate (B99206) (IBMA), a monomer of significant interest in the development of novel polymers for biomedical and pharmaceutical applications. This document details the core chemical pathways for IBMA production, including direct esterification and transesterification, supported by quantitative data and detailed experimental protocols. Furthermore, it outlines systematic procedures for the purification of crude IBMA, encompassing inhibitor removal, neutralization washes, and vacuum distillation. Analytical techniques for assessing the purity of the final product are also discussed. The guide is supplemented with graphical representations of key processes to facilitate a deeper understanding of the experimental workflows.

Introduction

Isobutyl methacrylate (IBMA) is an organic ester with the chemical formula C₈H₁₄O₂. It serves as a crucial monomer in the synthesis of a wide array of polymers and copolymers. The unique properties of poly(this compound), such as its specific glass transition temperature and solubility profile, make it a valuable component in the formulation of specialty materials. In the pharmaceutical and biomedical fields, IBMA-based polymers are explored for applications in drug delivery systems, dental materials, and medical device coatings.

The synthesis of high-purity IBMA is paramount to ensure the desired performance and biocompatibility of the resulting polymers. This guide provides detailed technical information on the prevalent synthesis routes and the necessary purification steps to achieve research- and pharmaceutical-grade IBMA.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is predominantly achieved through two principal chemical reactions: direct esterification of methacrylic acid with isobutanol and transesterification of a methacrylate ester (commonly methyl methacrylate) with isobutanol.[1]

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with isobutanol, typically in the presence of an acid catalyst, to form this compound and water. The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the product side.

| Catalyst | Molar Ratio (Isobutanol:MAA) | Temperature (°C) | Reaction Time (h) | Conversion of MAA (%) | Reference |

| Xylenesulfonic Acid | 1.2:1 | 100 | 6.5 | 98 | [2] |

| Sulfuric Acid | 1:1 to 4:1 | 25-85 | - | - | [3] |

| Solid Acid Catalysts | - | - | - | - | [4][5] |

Table 1: Summary of Quantitative Data for the Direct Esterification Synthesis of this compound.

-

Reactor Setup: Equip a reactor with a distillation column, a stirrer, a heating mantle, and a temperature controller.

-

Charging Reactants: Charge the reactor with 86.1 kg of methacrylic acid, 88.9 kg of isobutyl alcohol (molar ratio of 1.2:1), 1.3 kg of xylenesulfonic acid as the catalyst, and 500 ppm by weight of hydroquinone (B1673460) as a polymerization inhibitor.[2]

-

Reaction Conditions: Heat the reactor to maintain a reaction temperature of 100°C.[2] The reaction is conducted under reduced pressure to facilitate the removal of water.

-

Water Removal: As the reaction proceeds, the water formed is continuously removed by distillation. The vapor generated is passed through the distillation column.

-

Monitoring and Completion: Monitor the reaction progress by analyzing the composition of the reaction mixture using gas chromatography. The reaction is considered complete when the desired conversion of methacrylic acid is achieved (e.g., 98%).[2]

-

Product Isolation: After completion, the crude this compound is drawn from the reactor for subsequent purification.

Transesterification

Transesterification is an alternative route for the synthesis of IBMA, which involves the reaction of an alkyl methacrylate (typically methyl methacrylate) with isobutanol in the presence of a catalyst. This reaction produces this compound and a lower-boiling alcohol (methanol in the case of methyl methacrylate), which is removed by distillation to shift the reaction equilibrium.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Tetrabutoxytitanium | 115-116 | 1.2 | 66.8 | [6] |

| Lithium Hydroxide (B78521)/Carbonate | - | - | - | [7] |

Table 2: Summary of Quantitative Data for the Transesterification Synthesis of this compound.

-

Reactor Setup: Assemble a reaction flask equipped with a distillation head, a magnetic stirrer, and a heating mantle.

-

Reactant Charging: Charge the flask with methyl methacrylate, isobutanol, and the tetrabutoxytitanium catalyst.

-

Reaction Conditions: Heat the reaction mixture to 115-116°C with continuous stirring.[6]

-

Methanol Removal: The methanol produced during the reaction is continuously removed by distillation to drive the reaction to completion.

-

Monitoring and Completion: The progress of the reaction can be monitored by observing the amount of methanol collected and by analyzing aliquots of the reaction mixture by gas chromatography. The reaction is typically continued for 1.2 hours.[6]

-

Product Isolation: Upon completion, the crude this compound is cooled and subjected to purification.

Purification of this compound

Crude this compound from either synthesis route contains impurities such as unreacted starting materials, catalyst residues, water, and by-products. A multi-step purification process is necessary to achieve high purity.

Removal of Polymerization Inhibitors

Polymerization inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), are often added during synthesis to prevent premature polymerization.[2] These phenolic inhibitors can be removed by washing the crude product with an aqueous sodium hydroxide solution.[8][9]

-

Transfer the crude this compound to a separatory funnel.

-

Add a 5-10% aqueous solution of sodium hydroxide (NaOH) to the funnel.[8]

-

Shake the funnel vigorously, venting frequently to release any pressure buildup.

-

Allow the layers to separate. The aqueous layer, containing the sodium salt of the phenolic inhibitor, is drained.

-

Repeat the washing step with fresh NaOH solution until the aqueous layer is colorless.

-

Wash the organic layer with water or brine to remove any residual NaOH.

Neutralization and Washing

If an acid catalyst was used for the synthesis, it must be neutralized and removed. This is typically achieved by washing the organic phase with a basic solution, such as aqueous sodium hydroxide or sodium bicarbonate.

-

After inhibitor removal (if applicable), wash the crude this compound with a 5% aqueous sodium hydroxide solution in a separatory funnel.[10]

-

Shake the mixture and allow the layers to separate.

-

Drain the aqueous layer.

-

Wash the organic layer with water until the washings are neutral to pH paper.

-

Finally, wash with brine to aid in the separation of the layers and to begin the drying process.

Drying

Before the final distillation, it is crucial to remove any dissolved water from the this compound. This is typically done using a suitable drying agent.

-

Separate the organic layer from the final wash and transfer it to a clean, dry flask.

-

Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Swirl the flask and allow it to stand until the liquid is clear, indicating that the water has been absorbed.

-

Filter the dried this compound to remove the drying agent.

Vacuum Distillation

The final step in the purification of this compound is vacuum distillation. Distillation under reduced pressure allows the monomer to boil at a lower temperature, which significantly reduces the risk of thermal polymerization.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Inhibitor Addition: Add a fresh charge of a polymerization inhibitor, such as MEHQ (200-1000 ppm), to the distillation flask containing the dried, crude this compound.

-

Distillation:

-

Begin stirring the liquid.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached, begin to gently heat the distillation flask.

-

Collect and discard any initial low-boiling fractions.

-

Collect the main fraction of pure this compound at its boiling point corresponding to the applied pressure.

-

Do not distill to dryness to avoid concentrating any potentially explosive peroxides.

-

-

Storage: Store the purified this compound with a small amount of inhibitor in a cool, dark, and dry place.

Purity Analysis

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

Gas Chromatography (GC)

GC is a powerful technique for determining the purity of volatile compounds like IBMA and for quantifying any residual starting materials or by-products.

| Parameter | Condition | Reference |

| Column | FFAP Capillary Column | [11][12] |

| Detector | Flame Ionization Detector (FID) | [11][12] |

| Carrier Gas | Nitrogen | [13] |

| Injector Temperature | 250 °C | [3] |

| Detector Temperature | 275 °C | [13] |

| Oven Program | Initial temp 40°C, ramped | [13] |

Table 3: Exemplary Gas Chromatography Conditions for this compound Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of IBMA, particularly for separating it from non-volatile impurities.

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | [14] |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | [14] |

| Detector | UV or Mass Spectrometry (MS) | [14] |

Table 4: Exemplary High-Performance Liquid Chromatography Conditions for this compound Analysis.

Conclusion

The synthesis and purification of this compound require careful control of reaction conditions and meticulous execution of purification steps. Both direct esterification and transesterification are viable synthetic routes, with the choice often depending on the availability and cost of starting materials and the desired scale of production. Thorough purification, particularly the removal of inhibitors, catalysts, and water, followed by vacuum distillation, is critical to obtaining high-purity IBMA suitable for the demanding applications in research, and the pharmaceutical and biomedical industries. The analytical methods outlined provide the necessary tools for quality control and assurance of the final product.

References

- 1. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 8. longchangchemical.com [longchangchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. US3576848A - Caustic washing as a method of purifying organic unsaturated compounds - Google Patents [patents.google.com]

- 11. [Determination of this compound in workplace air by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brjac.com.br [brjac.com.br]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

isobutyl methacrylate spectroscopic analysis (NMR, IR, Raman)

An In-depth Technical Guide to the Spectroscopic Analysis of Isobutyl Methacrylate (B99206) (NMR, IR, Raman)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl methacrylate (IBMA) is an organic compound with the formula C₈H₁₄O₂.[1] It is a colorless liquid used in the manufacturing of acrylic resins and polymers.[1] A thorough understanding of its molecular structure is critical for quality control, reaction monitoring, and the development of new materials. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the chemical structure, functional groups, and bonding within the IBMA molecule. This guide offers a comprehensive overview of these analytical methods as applied to this compound, complete with experimental protocols and data interpretation.

Molecular Structure of this compound

The structure of this compound consists of a methacrylate group ester-linked to an isobutyl group. The IUPAC name is 2-methylpropyl 2-methylprop-2-enoate.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H (proton) and ¹³C NMR are used to identify the different hydrogen and carbon atoms.

Experimental Protocol: Liquid-State NMR

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2][3][4] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in ¹H NMR spectra.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[2]

-

If any particulate matter is present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4][5]

-

The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[2][6]

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[2]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.[2]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[2]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals for the different proton environments in the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃ [7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.11 | Multiplet | 1H | =CH₂ (vinyl H, trans to C=O) |

| 5.54 | Multiplet | 1H | =CH₂ (vinyl H, cis to C=O) |

| 3.93 | Doublet | 2H | -O-CH₂- |

| 1.95 | Multiplet | 1H | -CH(CH₃)₂ |

| 1.95 | Singlet | 3H | =C-CH₃ |

| 0.97 | Doublet | 6H | -CH(CH₃)₂ |

Data acquired on a 90 MHz spectrometer.[8]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Table 2: ¹³C NMR Data for this compound [9]

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O (ester carbonyl) |

| 136.5 | =C(CH₃)- |

| 125.2 | =CH₂ |

| 70.8 | -O-CH₂- |

| 28.2 | -CH(CH₃)₂ |

| 18.9 | -CH(CH₃)₂ |

| 18.3 | =C-CH₃ |

Solvent used was CDCl₃.[9]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a sample.

Experimental Protocol: Neat Liquid IR

-

Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, they can be cleaned with a small amount of a volatile solvent like acetone (B3395972) and wiped dry.[10]

-

Place one to two drops of the neat (undiluted) this compound liquid onto the surface of one salt plate.[10][11]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[10][11] Avoid applying excessive pressure, which could damage the plates.[11]

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[12]

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference (e.g., CO₂, H₂O).[13]

-

Run the sample scan to obtain the IR spectrum of this compound.[12]

-

After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.[10]

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1725-1730 | Strong | C=O stretch (ester)[14] |

| ~1635 | Medium | C=C stretch (alkene)[15] |

| ~1450-1470 | Medium | C-H bend (alkane)[16] |

| ~1130-1160 | Strong | C-O stretch (ester)[16] |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy. A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration.[17]

Experimental Protocol: Liquid Raman

-

Select a suitable sample container, such as a glass vial, capillary tube, or NMR tube, which is transparent to the laser wavelength.[18][19]

-

Fill the container with the liquid this compound sample.

-

Place the sample in the spectrometer's sample holder.

-

Focus the excitation laser onto the sample. For samples in containers, it is important to focus into the liquid to minimize signal interference from the container itself.[20]

-

Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to achieve a good signal-to-noise ratio while avoiding sample heating or fluorescence.[20] Water is a weak Raman scatterer, making this technique particularly useful for aqueous solutions, though not directly applicable for the neat IBMA sample.[17]

Raman Spectral Data

The Raman spectrum of this compound highlights vibrations that involve a change in polarizability.

Table 4: Key Raman Shifts for this compound [7][14]

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3004 | Medium | C-H stretch (vinyl =CH₂) |

| ~2954 | Strong | C-H stretch (methyl -CH₃) |

| ~2846 | Medium | C-H stretch (methylene -CH₂-) |

| ~1729 | Strong | C=O stretch (ester) |

| ~1640 | Strong | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound, from initial preparation to final structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combined application of NMR, IR, and Raman spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the molecule. IR and Raman spectroscopy are complementary techniques that definitively identify the key functional groups, such as the ester carbonyl (C=O) and the carbon-carbon double bond (C=C). Together, these methods enable unambiguous confirmation of the molecular structure, which is essential for quality assurance and research and development in fields utilizing this important monomer.

References

- 1. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. This compound(97-86-9) Raman [m.chemicalbook.com]

- 8. This compound(97-86-9) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(97-86-9) 13C NMR [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. ursinus.edu [ursinus.edu]

- 13. homework.study.com [homework.study.com]

- 14. mdpi.com [mdpi.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. researchgate.net [researchgate.net]

- 17. plus.ac.at [plus.ac.at]

- 18. jasco-global.com [jasco-global.com]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Isobutyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of isobutyl methacrylate (B99206) (IBMA), a key monomer in the synthesis of various polymers used in the pharmaceutical and materials science industries. Understanding the solubility of IBMA in different organic solvents is critical for polymerization processes, formulation development, and purification procedures. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates the key factors influencing its solubility.

Core Concepts in Isobutyl Methacrylate Solubility

This compound is an ester of methacrylic acid and isobutanol. Its molecular structure, characterized by a hydrophobic isobutyl group and a polar ester group, dictates its solubility behavior. Generally, IBMA exhibits good solubility in non-polar and moderately polar organic solvents due to its significant hydrocarbon content.[1] Its solubility in water is limited.[1] The principle of "like dissolves like" is a fundamental concept in predicting the solubility of IBMA; solvents with similar polarity to IBMA are more likely to be effective.

Several factors influence the solubility of this compound:

-

Polarity: IBMA is more soluble in non-polar solvents like hexane (B92381) and toluene.[1]

-

Temperature: An increase in temperature generally enhances the solubility of IBMA in organic solvents.[1]

-

Solvent Structure: The size and shape of the solvent molecule can affect its ability to solvate the IBMA molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical properties and available information, a qualitative and estimated solubility profile can be presented. For many common organic solvents, this compound is considered miscible, meaning it can be mixed in all proportions to form a homogeneous solution.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Notes |

| Alcohols | Ethanol | Miscible | Room Temperature | [2] |

| Methanol (B129727) | Soluble | Room Temperature | n-Butyl methacrylate is soluble.[3] | |

| Isopropanol | Soluble | Room Temperature | Poly(this compound) is soluble. | |

| Ketones | Acetone | Miscible | Room Temperature | n-Butyl methacrylate solutions are commercially available.[4] |

| Methyl Ethyl Ketone (MEK) | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |

| Ethers | Diethyl Ether | Miscible | Room Temperature | [2] |

| Tetrahydrofuran (THF) | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |

| Aromatic Hydrocarbons | Toluene | Soluble | Room Temperature | [1] Poly(n-butyl methacrylate) is soluble.[5] |

| Benzene | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |

| Aliphatic Hydrocarbons | n-Hexane | Soluble | Room Temperature | [1] |

| Heptane | Soluble | Room Temperature | Generally soluble due to non-polar nature. | |

| Esters | Ethyl Acetate | Soluble | Room Temperature | General solubility of acrylates in esters. |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | Room Temperature | General solvent for many organic compounds. |

| Chloroform | Soluble | Room Temperature | Poly(n-butyl methacrylate) is soluble.[5] | |

| Water | Water | Low Solubility (1.3 g/L) | 25 | [2] |

Note: Much of the available specific data pertains to the polymer (poly(this compound)) or the closely related isomer, n-butyl methacrylate. This data is provided as a strong indicator of the monomer's solubility but should be experimentally verified for specific applications.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. Below are detailed methodologies for two common techniques.

Gravimetric Method for Determining Solubility

This method is a straightforward and reliable way to determine the solubility of a liquid solute, like this compound, in a given solvent.

Objective: To quantitatively determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (inhibitor-free, if necessary for the application)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

20 mL screw-cap vials

-

Analytical balance (accurate to ±0.0001 g)

-

Glass syringes and filters (0.45 µm PTFE or other solvent-compatible material)

-

Evaporating dish or pre-weighed aluminum pan

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a 20 mL vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is indicated by the presence of a separate phase or undissolved droplets of IBMA.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow any undissolved this compound to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a glass syringe fitted with a solvent-compatible filter. This step is crucial to avoid transferring any undissolved solute.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the collected supernatant into the pre-weighed evaporating dish.

-

Reweigh the dish with the solution to determine the exact mass of the solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a gentle stream of nitrogen can also be used).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of this compound

-

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100

-

Visual Miscibility Test

This is a simpler, qualitative method to quickly assess whether this compound is miscible with a solvent at room temperature.

Objective: To determine if this compound and a given solvent are miscible in all proportions.

Materials:

-

This compound

-

Selected organic solvent

-

Small, clear glass test tubes or vials

-

Pipettes or droppers

Procedure:

-

Add 1 mL of the organic solvent to a clean, dry test tube.

-

Incrementally add this compound to the solvent, starting with a few drops.

-

After each addition, gently agitate the mixture and observe.

-

If the resulting mixture is a single, clear phase, the components are miscible at that proportion.

-

Continue adding this compound until the total volume is approximately 50% IBMA and 50% solvent, and then in reverse proportions (adding solvent to IBMA).

-

If at any point two distinct layers form, or the solution becomes cloudy (indicating immiscibility), the components are not fully miscible.

Factors Influencing this compound Solubility

The interplay of molecular properties determines the solubility of this compound in a given solvent. This relationship can be visualized as a logical workflow.

Caption: Logical flow of factors determining this compound solubility.

This guide provides a foundational understanding of this compound's solubility in organic solvents. For critical applications, the experimental protocols outlined should be followed to obtain precise data for the specific conditions of use.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H14O2 | CID 7352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Is methanol really a bad solvent for poly(n-butyl methacrylate)? Low dispersity and high molecular weight polymers of n-butyl methacrylate synthesised via ATRP in anhydrous methanol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Butyl Methacrylate | C8H14O2 | CID 7354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Poly(n-butyl methacrylate) – scipoly.com [scipoly.com]

thermodynamic properties of isobutyl methacrylate monomer

An In-depth Technical Guide on the Thermodynamic Properties of Isobutyl Methacrylate (B99206) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of direct experimental data for some core thermodynamic properties of isobutyl methacrylate, this guide also includes data for structurally similar methacrylate monomers to provide context and reasonable estimations. Furthermore, detailed experimental protocols for key thermodynamic measurements are provided.

Physical and Thermodynamic Properties

The following tables summarize the available physical and thermodynamic data for this compound monomer.

Table 1: Physical Properties of this compound Monomer

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 155 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | -61 °C | --INVALID-LINK-- |

| Density | 0.886 g/mL at 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 3.63 mmHg at 25 °C | --INVALID-LINK-- |

| Flash Point | 49 °C (120 °F) | --INVALID-LINK-- |

| Refractive Index | 1.4199 at 20 °C | --INVALID-LINK-- |

Core Thermodynamic Properties

Table 2: Enthalpy of Polymerization for Various Methacrylate Monomers

While a specific experimental value for the enthalpy of polymerization of this compound was not found, the following table provides values for similar methacrylate monomers, suggesting a likely range for this compound. The heat of polymerization for methacrylates is generally in the range of -56 to -60 kJ/mol.[1]

| Monomer | Enthalpy of Polymerization (kJ/mol) |

| Methyl Methacrylate | -57.7 |

| Ethyl Methacrylate | -59.4 |

| n-Butyl Methacrylate | -61.5 |

Experimental Protocols

Detailed experimental protocols for determining the thermodynamic properties of monomers are crucial for accurate and reproducible results. The following sections describe generalized methodologies for measuring the heat of polymerization and the specific heat capacity of liquid monomers.

Measurement of Enthalpy of Polymerization by Reaction Calorimetry

Reaction calorimetry is a powerful technique for determining the heat evolved during a chemical reaction, such as polymerization.

Objective: To determine the enthalpy of polymerization (ΔHₚ) of this compound monomer.

Apparatus: A reaction calorimeter equipped with a sensitive temperature probe, a controlled heating/cooling system, a stirrer, and a means for initiating the polymerization (e.g., an injection port for an initiator).

Procedure:

-

Calibration: The calorimeter is first calibrated by a known electrical heat pulse to determine the overall heat transfer coefficient.

-

Sample Preparation: A known mass of this compound monomer and a suitable solvent (if required) are charged into the reactor vessel. The system is allowed to reach thermal equilibrium at the desired reaction temperature.

-

Initiation: A known amount of a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) is injected into the reactor to start the polymerization.

-

Data Acquisition: The temperature of the reaction mixture and the jacket temperature are continuously monitored. The heat flow from the reaction is calculated in real-time based on the temperature difference between the reactor and the jacket and the pre-determined heat transfer coefficient.

-

Reaction Completion: The reaction is allowed to proceed until the heat flow returns to the baseline, indicating the completion of polymerization.

-

Data Analysis: The total heat evolved during the polymerization is obtained by integrating the heat flow curve over time. The enthalpy of polymerization is then calculated by dividing the total heat by the number of moles of monomer polymerized.

Measurement of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of materials. The following protocol is based on the ASTM E1269 standard.[2]

Objective: To determine the specific heat capacity (Cₚ) of liquid this compound monomer as a function of temperature.

Apparatus: A differential scanning calorimeter, hermetically sealable sample pans (e.g., aluminum), and a high-purity sapphire standard for calibration.

Procedure:

-

Baseline Correction: An initial DSC scan is performed with empty sample and reference pans to obtain a baseline curve. This accounts for any instrumental asymmetries.

-

Sapphire Calibration: A precisely weighed sapphire standard is placed in the sample pan, and a DSC scan is performed over the desired temperature range. The resulting heat flow data is used to calibrate the instrument.

-

Sample Measurement: A known mass of this compound monomer is hermetically sealed in a sample pan. The pan is placed in the DSC, and a scan is performed under the same conditions as the calibration run.

-

Data Analysis: The specific heat capacity of the this compound monomer is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard, taking into account their respective masses. The calculation is typically performed by the instrument's software.

Visualizations

Experimental Workflow for DSC Measurement of Specific Heat Capacity

Caption: Workflow for determining the specific heat capacity of this compound monomer using DSC.

References

An In-depth Technical Guide to the Free Radical Polymerization Kinetics of Isobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the free radical polymerization of isobutyl methacrylate (B99206) (IBMA). Isobutyl methacrylate is a monomer of significant interest in the development of novel polymers for various applications, including drug delivery systems, due to its unique properties. A thorough understanding of its polymerization kinetics is paramount for controlling polymer structure and function. This document outlines the fundamental kinetic parameters, details the experimental methodologies for their determination, and provides a visual representation of the polymerization process.

Core Concepts in Free Radical Polymerization of this compound

Free radical polymerization of this compound, like other vinyl monomers, proceeds via a chain reaction mechanism involving three primary stages: initiation, propagation, and termination. The kinetics of this process are dictated by the rate coefficients of these elementary steps.

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal or photochemical decomposition. These primary radicals then react with an this compound monomer to form an initiated monomer radical.

Propagation: The newly formed monomer radical rapidly adds to subsequent this compound monomers, extending the polymer chain. The rate of this step is crucial in determining the final molecular weight of the polymer.

Termination: The growth of a polymer chain is concluded when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains, one with a saturated end and one with an unsaturated end. The termination process is often diffusion-controlled, especially at higher monomer conversions.

The steric hindrance offered by the isobutyl group in IBMA can influence the termination rate coefficient, a key factor that distinguishes its polymerization kinetics from other methacrylate monomers.[1]

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for the free radical polymerization of this compound. These values are essential for the modeling and optimization of the polymerization process.

Table 1: Arrhenius Parameters for the Free Radical Polymerization of this compound

| Parameter | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |

| Termination Rate Coefficient (kt0) | 1.10 x 109 L·mol-1·s-1 | 12.5 |

Data sourced from a study on butyl methacrylate isomers.[1]

Table 2: Propagation Rate Coefficient (kp) of this compound at Various Temperatures

| Temperature (°C) | kp (L·mol-1·s-1) |

| 30 | ~400 |

| 50 | ~600 |

| 70 | ~900 |

Note: These are approximate values derived from graphical representations in the literature and are intended for comparative purposes.

Experimental Protocols

Accurate determination of kinetic parameters is fundamental to understanding and controlling the polymerization process. The following are detailed methodologies for key experiments used to study the kinetics of this compound polymerization.

Pulsed-Laser Polymerization (PLP) for Propagation Rate Coefficient (kp) Determination

Pulsed-laser polymerization is a robust and widely accepted technique for the direct and accurate measurement of the propagation rate coefficient.

Principle: A solution of the monomer and a photoinitiator is subjected to periodic laser pulses. Each pulse generates a high concentration of primary radicals, leading to the simultaneous initiation of polymer chains. These chains then propagate for a well-defined time interval between pulses. The resulting polymer's molecular weight distribution (MWD) exhibits distinct peaks corresponding to chains that have grown for one, two, or more pulse intervals.

Experimental Procedure:

-

Sample Preparation: A solution of purified this compound and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) is prepared, either in bulk or with a solvent. To prevent inhibition, the solution is deoxygenated by bubbling with an inert gas, such as argon or nitrogen.

-

PLP Experiment: The prepared sample is placed in a temperature-controlled cell. It is then irradiated with a pulsed laser, typically an excimer laser, at a specific and controlled repetition rate.

-